![molecular formula C8H5NO4 B11800448 5-(Isoxazol-5-yl)furan-2-carboxylic acid](/img/structure/B11800448.png)
5-(Isoxazol-5-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Isoxazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both an isoxazole and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoxazol-5-yl)furan-2-carboxylic acid typically involves the cycloaddition reaction of resin-bound alkynes and in situ generated nitrile oxide . This method is advantageous due to its efficiency and the ability to produce the desired product in high yields. Another method involves the reaction of resin-supported carboxylic acid with propargyl bromide in the presence of lithium t-butoxide and DMSO as the solvent .
Industrial Production Methods
the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Isoxazol-5-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents such as bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(Isoxazol-5-yl)furan-2-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents . Additionally, it serves as a key intermediate in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 5-(Isoxazol-5-yl)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.
Furan: A five-membered aromatic ring with one oxygen atom.
Uniqueness
5-(Isoxazol-5-yl)furan-2-carboxylic acid is unique due to the presence of both isoxazole and furan rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Eigenschaften
Molekularformel |
C8H5NO4 |
---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
5-(1,2-oxazol-5-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-8(11)7-2-1-5(12-7)6-3-4-9-13-6/h1-4H,(H,10,11) |
InChI-Schlüssel |
CJNOXSGNNJRMSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.